

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanoic acid

Cat. No.: B121834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-2-hydroxypropanoic acid**, a halogenated derivative of lactic acid. While research on this specific compound is emerging, its structural similarity to biologically relevant molecules suggests potential applications in drug development and biochemical research. This document collates available data on its chemical identity, properties, synthesis, and potential biological significance, offering a valuable resource for professionals in the life sciences.

Chemical Identifiers and Properties

Accurate identification and characterization are fundamental in chemical and biological research. The following tables summarize the key identifiers and physicochemical properties of **3-Chloro-2-hydroxypropanoic acid** and its stereoisomers.

Table 1: Chemical Identifiers for **3-Chloro-2-hydroxypropanoic Acid**

Identifier	Racemic 3-Chloro-2-hydroxypropanoic acid	(S)-3-Chloro-2-hydroxypropanoic acid	(R)-3-Chloro-2-hydroxypropanoic acid
CAS Number	1713-85-5 [1] [2] [3] [4]	82079-44-5 [5]	61505-41-7 [6]
IUPAC Name	3-chloro-2-hydroxypropanoic acid [1] [2]	(2S)-3-chloro-2-hydroxypropanoic acid [5]	(2R)-3-chloro-2-hydroxypropanoic acid
Molecular Formula	C ₃ H ₅ ClO ₃ [1] [2]	C ₃ H ₅ ClO ₃ [5]	C ₃ H ₅ ClO ₃ [6]
SMILES	C(C(C(=O)O)O)Cl [2]	C(--INVALID-LINK--O)Cl [5]	C(--INVALID-LINK--O)Cl
InChI	InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) [2]	InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 [5]	InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
InChIKey	OSLCJYYQMKPZHU-UHFFFAOYSA-N [2]	OSLCJYYQMKPZHU-UWTATZPHSA-N [5]	OSLCJYYQMKPZHU-GSVOUGTGSA-N
Synonyms	Chlorolactic acid, beta-Chlorolactic acid, 3-Chlorolactic acid [2]	(S)-3-chlorolactic acid, D-3-CHLOROLACTIC ACID [5]	(R)-3-CHLOROLACTIC ACID

Table 2: Physicochemical Properties of **3-Chloro-2-hydroxypropanoic Acid**

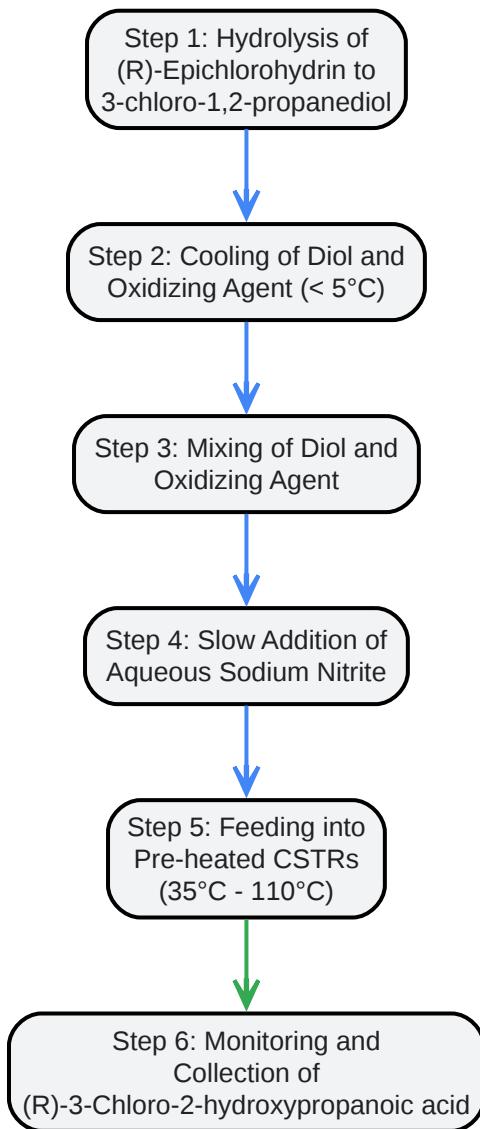
Property	Value
Molecular Weight	124.52 g/mol [1] [2]
XLogP3-AA	-0.2 [2]
Hydrogen Bond Donor Count	2 [7]
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2 [7]
Topological Polar Surface Area	57.5 Å ² [2]
Heavy Atom Count	7
Complexity	72.6 [2]

Synthesis of (R)-3-Chloro-2-hydroxypropanoic Acid

An improved and industrially viable process for the preparation of **(R)-3-chloro-2-hydroxypropanoic acid** has been developed, utilizing Continuous Stirred Tank Reactors (CSTRs) for enhanced safety and efficiency.[\[8\]](#)

Experimental Protocol

Step 1: Hydrolysis of (R)-Epichlorohydrin (R)-Epichlorohydrin is hydrolyzed to yield the intermediate, 3-chloro-1,2-propanediol.[\[8\]](#)


Step 2: Preparation of Reactants The resulting diol reaction mass and an oxidizing agent (e.g., 65% nitric acid or TEMPO) are placed in separate beakers and cooled to below 5°C.[\[8\]](#)

Step 3: Mixing and Initiation The cooled diol reaction mass and oxidizing agent are mixed. Subsequently, an aqueous solution of sodium nitrite is slowly added to the mixture.[\[8\]](#)

Step 4: Continuous Flow Reaction The CSTRs, arranged in series, are preheated to a temperature range of 35°C to 110°C. The reaction mixture is then fed into the CSTRs.[\[8\]](#)

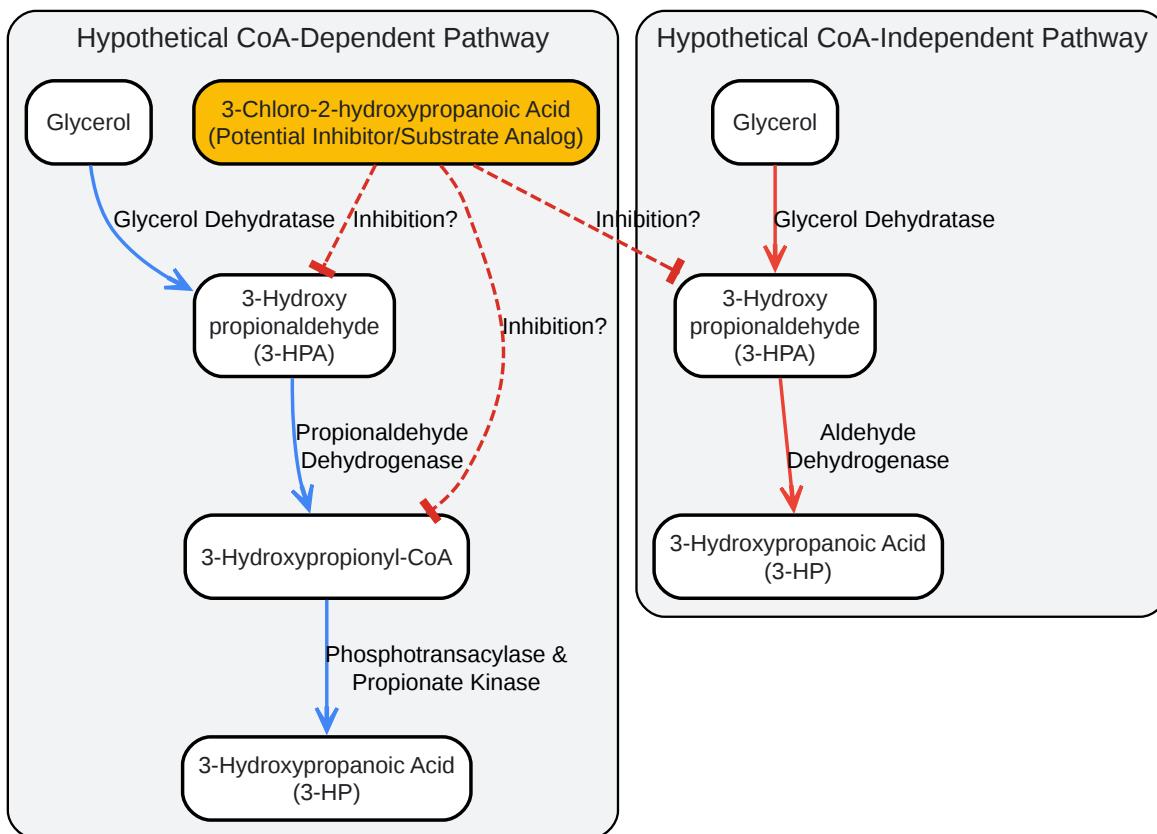
Step 5: Monitoring and Collection The reaction progress is monitored by collecting samples from the sampling points of each reactor. The final product, **(R)-3-chloro-2-hydroxypropanoic**

acid, is collected with high yield and purity.[8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of (R)-3-Chloro-2-hydroxypropanoic acid.

Biological Significance and Potential Applications


While direct research into the biological roles of **3-Chloro-2-hydroxypropanoic acid** is limited, its presence in human blood has been identified as part of the human exposome, indicating environmental or dietary exposure.[9] It is not considered a naturally occurring metabolite.[9]

The structural similarity to 3-hydroxypropanoic acid (3-HP), a valuable platform chemical, suggests potential avenues for investigation. 3-HP is a precursor for the production of various chemicals, including acrylic acid and bioplastics.[\[10\]](#)[\[11\]](#) Microorganisms can produce 3-HP from glycerol through either CoA-dependent or CoA-independent pathways.[\[10\]](#)[\[11\]](#)

Given this, **3-Chloro-2-hydroxypropanoic acid** could potentially act as an inhibitor or a substrate analog in these metabolic pathways, making it a candidate for studies in metabolic engineering and as a potential antimicrobial agent. The chloro- and hydroxy-functional groups may facilitate interactions with molecular targets like enzymes and receptors.[\[1\]](#)

Hypothetical Metabolic Pathway

Based on the known metabolic pathways of 3-hydroxypropanoic acid (3-HP), a hypothetical pathway for the metabolism of **3-Chloro-2-hydroxypropanoic acid** can be proposed. This pathway is speculative and requires experimental validation. The introduction of a chlorine atom may significantly alter the substrate specificity and kinetics of the involved enzymes.

[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathways of 3-HP and potential interaction points for **3-Chloro-2-hydroxypropanoic acid**.

Conclusion

3-Chloro-2-hydroxypropanoic acid represents a molecule of interest for further investigation in the fields of drug development, metabolic engineering, and toxicology. This guide provides a foundational understanding of its chemical nature, synthesis, and potential biological relevance. Future research should focus on elucidating its specific biological activities and mechanisms of action to fully realize its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid [smolecule.com]
- 2. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-chloro-2-hydroxypropanoic acid [stenutz.eu]
- 4. 3-Chloro-2-hydroxypropanoic acid 95.00% | CAS: 1713-85-5 | AChemBlock [achemblock.com]
- 5. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. Improved Process For The Preparation Of (R) 3 Chloro 2 [quickcompany.in]
- 9. Human Metabolome Database: Showing metabocard for 3-Chloro-2-hydroxypropanoic acid (HMDB0244784) [hmdb.ca]
- 10. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 11. research.chalmers.se [research.chalmers.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121834#3-chloro-2-hydroxypropanoic-acid-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com